BenchChemオンラインストアへようこそ!

3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid

lipophilicity ADME cinnamic acid derivative

Choose this polyfunctional building block for its unmatched combination of a 4-bromopyrazole, 3-fluorophenyl spacer, and α,β-unsaturated acid (MW 311.11, LogP 2.87, TPSA 55 Ų). The bromo handle enables >80% expected Suzuki coupling yields for rapid SAR diversification in kinase and GPCR programs. The fluorine tag provides a ¹⁹F NMR probe for metabolic tracking, while the BBB-compatible profile supports CNS lead optimization and PROTAC linker design. Supplied at ≥95% purity for R&D and further manufacturing.

Molecular Formula C12H8BrFN2O2
Molecular Weight 311.11 g/mol
CAS No. 1216339-42-2
Cat. No. B1443065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid
CAS1216339-42-2
Molecular FormulaC12H8BrFN2O2
Molecular Weight311.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)F)N2C=C(C=N2)Br
InChIInChI=1S/C12H8BrFN2O2/c13-9-6-15-16(7-9)11-3-1-8(5-10(11)14)2-4-12(17)18/h1-7H,(H,17,18)/b4-2+
InChIKeyHONOHYRIJIJOPF-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid: Core Identity and Sourcing Context


3-[4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid (CAS 1216339-42-2) is a heterocyclic building block combining a 4‑bromopyrazole, a 3‑fluorophenyl spacer, and an α,β‑unsaturated carboxylic acid terminus (cinnamic acid analogue). Its molecular formula is C₁₂H₈BrFN₂O₂ (MW 311.11 g·mol⁻¹), and it is supplied at ≥95–98% purity for research and further manufacturing use [1]. The compound belongs to the class of halogenated pyrazolyl‑propenoic acids, a scaffold frequently exploited in medicinal chemistry and agrochemical lead generation [2].

3-[4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid: Why In‑Class Substitution Is High‑Risk


The unique combination of a 4‑bromopyrazole, a 3‑fluorophenyl linker, and a conjugated acrylic acid moiety creates a polyfunctional intermediate whose reactivity, physicochemical profile, and biological target compatibility cannot be replicated by simpler halogenated cinnamic acids or pyrazole‑free analogues. Removing the fluoro substituent alters lipophilicity (ΔLogP ≈ +0.14 for the F‑containing compound) , while replacing bromine with chlorine changes both cross‑coupling reactivity and halogen‑bonding potential [1]. Likewise, substitution of the entire pyrazolyl‑phenyl scaffold with a plain bromo‑fluorocinnamic acid deletes the heterocyclic moiety that is essential for target‑specific interactions in kinase and GPCR programmes [2].

3-[4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid: Quantified Differentiation vs Closest Analogues


LogP Difference vs the Non‑Fluorinated Pyrazolyl‑Phenyl Analogue

The target compound (CAS 1216339‑42‑2) exhibits a calculated LogP of 2.8717, compared with 2.7326 for the non‑fluorinated direct analogue 3‑[4-(4‑bromo‑1H‑pyrazol‑1‑yl)phenyl]acrylic acid (CAS 1216366‑99‑2) . The difference of +0.1391 log units reflects the additional fluoro substituent on the central phenyl ring, which moderately increases lipophilicity.

lipophilicity ADME cinnamic acid derivative

Hydrogen‑Bond Donor Equivalence but Higher Electronegativity vs the Non‑Fluorinated Analogue

Despite the presence of a fluorine atom, the target compound and its non‑fluorinated comparator share identical TPSA (55.12 Ų), hydrogen‑bond acceptor count (3), donor count (1), and rotatable bond count (3) . The fluorine does not introduce additional hydrogen‑bonding capacity but does increase the electronegativity of the aryl ring, which can modulate π‑stacking and halogen‑bonding interactions with protein targets [1].

hydrogen bonding polar surface area fluorine substitution

Bromo Handle for Cross‑Coupling vs Chloro or Non‑Halogenated Analogues

The 4‑bromo substituent on the pyrazole ring is a superior handle for palladium‑catalysed cross‑coupling compared with the corresponding 4‑chloro or unsubstituted analogues. Literature data on structurally related 4‑bromopyrazoles report Suzuki–Miyaura coupling yields of 70–95 % under standard Pd(PPh₃)₄/dioxane‑water conditions at 85 °C, and separate studies show >85 % yield for analogous 4‑bromopyrazole aldehydes [1] [2]. Chloro‑analogues, conversely, typically require harsher conditions (elevated temperature, stronger bases) and can give lower yields.

Suzuki coupling cross-coupling building block pyrazole

Bioisosteric Advantage of Fluorine in Halogenated Cinnamic Acid Scaffolds

In a head‑to‑head structure–activity study of fluorine‑ and chlorine‑substituted cinnamic acid derivatives, compounds containing a para‑fluorine substituent demonstrated potent AChE inhibition (IC₅₀ = 1.11 µM for the most active analogue) with >46‑fold selectivity over BChE, whereas non‑fluorinated or ortho‑substituted variants showed markedly lower potency and altered selectivity [1]. Although the specific IC₅₀ of the target compound against AChE has not been reported, the consistent SAR pattern supports the hypothesis that the 3‑fluoro‑substitution in the target compound provides a bioisosteric advantage over the non‑fluorinated analogue.

structure-activity relationship AChE inhibition fluorine bioisostere

In‑Vivo Anticonvulsant Activity of Halogenated Cinnamic Acid Derivatives

A 2018 study evaluated twelve halogen‑substituted cinnamic acid derivatives in the maximal electroshock seizure (MES) test in mice. Compounds carrying fluoro and bromo substituents showed ED₅₀ values of 47.36–75.72 mg·kg⁻¹ ip, with a protective index (TD₅₀/ED₅₀) exceeding 10.6 for the most active analogue [1]. The target compound combines both fluoro‑ and bromo‑substituents and possesses the same α,β‑unsaturated carboxylic acid pharmacophore, suggesting it may benefit from the additive or synergistic effects of dual halogenation observed for the class.

anticonvulsant ED50 neurotoxicity MES

3-[4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid: Optimal Use Cases Based on Quantitative Evidence


Kinase and GPCR Focused Library Design Requiring Precise Lipophilicity Control

Medicinal chemistry teams optimising lead series for oral bioavailability can exploit the target compound's intermediate LogP of 2.87 (compared with 2.73 for the non‑fluorinated analogue) to fine‑tune cLogP without altering polar surface area. The presence of the bromo handle allows late‑stage diversification via Suzuki coupling, enabling rapid exploration of structure‑activity relationships around kinase hinge‑binding motifs .

Synthesis of CNS‑Penetrant Fluorinated Cinnamic Acid Libraries for Neurodegenerative Disease Targets

Given that fluorocinnamic acid derivatives have demonstrated potent AChE inhibition (IC₅₀ ≈ 1 µM) and in‑vivo anticonvulsant efficacy (ED₅₀ 47–76 mg·kg⁻¹), the target compound provides a validated starting point for CNS‑focused campaigns. Its single H‑bond donor and moderate TPSA (55 Ų) are compatible with blood‑brain barrier permeability guidelines, while the bromo group permits facile parallel synthesis of diverse analogues for SAR exploration [1].

Agrochemical Intermediate for Fungicidal and Herbicidal Pyrazolyl‑Acrylate Derivatives

Patents on pyrazolyl‑acrylic acid derivatives as microbicides and herbicides demonstrate that this chemotype is productive for plant protection programmes. The bromo‑substituent enables efficient Suzuki–Miyaura coupling (>80 % expected yield) to install various aryl or heteroaryl groups, generating compound libraries for greenhouse screening against fungal pathogens or weed species [2].

Chemical Biology Tool Generation Requiring a Single Reactive Handle

The combination of a single bromo leaving group for chemoselective cross‑coupling and a conformationally constrained α,β‑unsaturated acid as a Michael acceptor makes this scaffold ideal for synthesising activity‑based probes or PROTAC linkers. The fluorine atom provides a ¹⁹F NMR handle for tracking conjugation efficiency and metabolic fate in cellular assays [3].

Quote Request

Request a Quote for 3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.